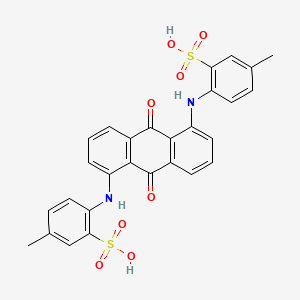

Anthraquinone Violet

概要

説明

Anthraquinone Violet is part of the Anthraquinone dyes, which are a group of dyes comprising an anthraquinone unit as the shared structural element . Anthraquinone itself is colorless, but red to blue dyes are obtained by introducing electron donor groups such as hydroxy or amino groups in the 1-, 4-, 5- or 8-position .

Synthesis Analysis

Anthraquinone is prepared commercially by oxidation of anthracene or condensation of benzene and phthalic anhydride, followed by dehydration of the condensation product . Anthraquinones having hydroxyls at positions 1 and 2 acquire a blue violet color .Molecular Structure Analysis

Anthraquinones are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color .Chemical Reactions Analysis

Anthraquinones react with weak bases like ammonium hydroxide and are transformed into a phenolate ion . Anthrones and dianthrones become yellow but rapidly oxidize to their corresponding anthraquinones to acquire red staining .Physical And Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature but 2.25 g will dissolve in 100 g of boiling ethanol .科学的研究の応用

Cancer Research : A study showed that an anthraquinone derivative, aloe emodin, can reduce the cytotoxic activity of cisplatin, a platinum(II)-based anticancer agent, in certain cell lines. This suggests a potential role for anthraquinones in modulating the effects of chemotherapy drugs (Mijatović et al., 2005).

Antiviral Activity : Sulfonated anthraquinones, including derivatives like acid blues and alizarin violet, have shown significant anti-human cytomegalovirus (HCMV) activity. This points towards the potential use of anthraquinones in antiviral therapies (Barnard et al., 1995).

Bioactive Properties and Industrial Applications : Anthraquinones have been recognized for their biological properties, such as antioxidant, anticancer, anti-inflammatory, and laxative effects. Their industrial applications, particularly as natural dyes, are also noted. This comprehensive review provides insights into the extraction methods, analysis techniques, and applications of anthraquinones (Duval et al., 2016).

Environmental Applications : Research on the enzymatic decolorization of anthraquinone dyes, like Alizarin Red and Crystal Violet, by chloroperoxidase, suggests potential applications in treating industrial wastewater. This process demonstrated high efficiency and tolerance to various salt species, indicating its environmental relevance (Liu et al., 2014).

Medical Applications : Anthraquinones have been used as pharmacological tools and drugs for various therapeutic applications, including as laxatives, antimicrobial, and anti-inflammatory agents. The review discusses their chemistry, biology, and toxicology, focusing on their application as drugs (Malik & Müller, 2016).

Coordination Chemistry : The coordination chemistry of substituted anthraquinones has been extensively researched. This includes their application in self-assembled systems, coordination polymers, metal organic frameworks, and their role in biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).

Pest Management in Agriculture : Anthraquinones have been used as chemical repellents, insecticides, and feeding deterrents in pest management and agricultural crop protection. This review summarizes the applications of anthraquinones in protecting crops from pests and wildlife (DeLiberto & Werner, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWXMVHAZEPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6408-63-5 (di-hydrochloride salt) | |

| Record name | Anthraquinone violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40859973 | |

| Record name | 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthraquinone Violet | |

CAS RN |

117-04-4 | |

| Record name | Anthraquinone violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

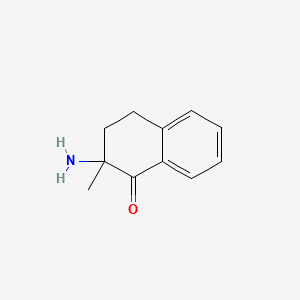

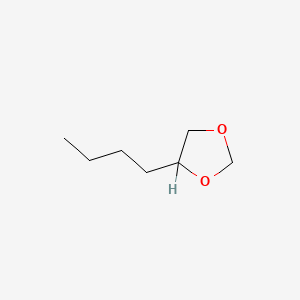

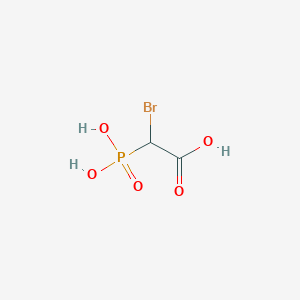

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

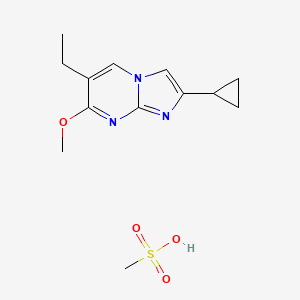

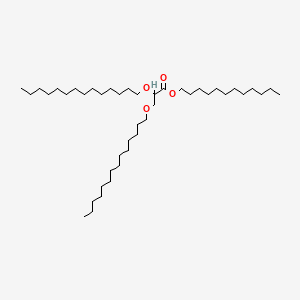

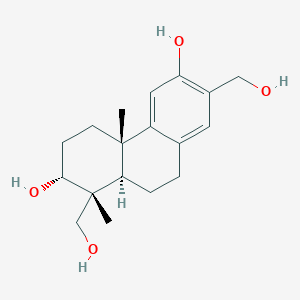

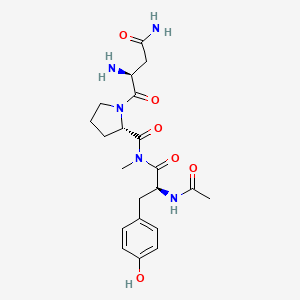

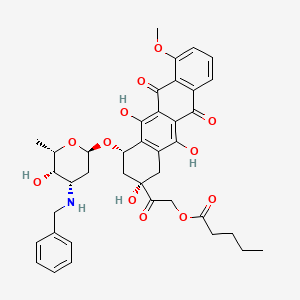

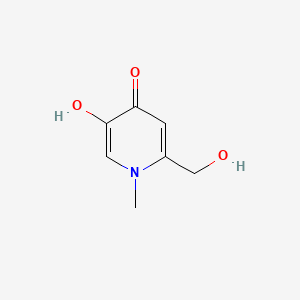

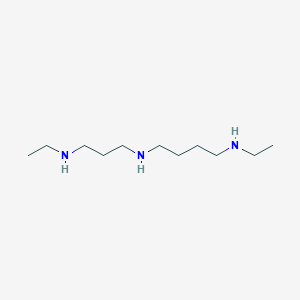

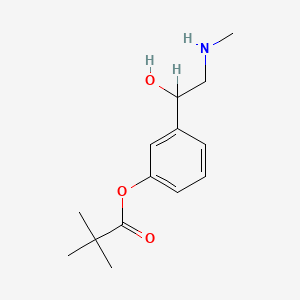

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)

![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)